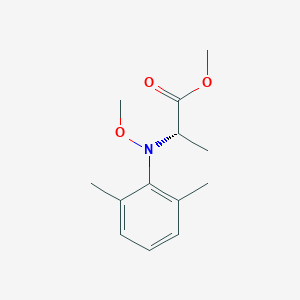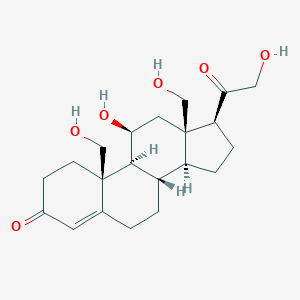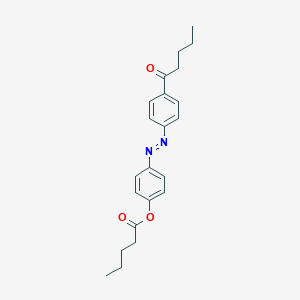
Agromet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is also referred to as Metalaxyl, a well-known fungicide used to control diseases caused by oomycetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester involves the reaction of 2,6-dimethylaniline with methyl chloroformate to form the intermediate, which is then reacted with alanine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Mefenoxam: A similar compound with a slightly different chemical structure but similar fungicidal properties.
Cymoxanil: Another fungicide with a different mode of action but used for similar agricultural applications.
Uniqueness
Alanine, N-(2,6-dimethylphenyl)-N-methoxy-, methyl ester is unique due to its specific mode of action and high efficacy against a broad spectrum of fungal pathogens . Its ability to be used in various formulations and its stability under different environmental conditions make it a preferred choice in agriculture .
Propiedades
Número CAS |
123298-28-2 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
methyl (2S)-2-(N-methoxy-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(2)12(9)14(17-5)11(3)13(15)16-4/h6-8,11H,1-5H3/t11-/m0/s1 |
Clave InChI |
OABBFKUSJCCJFO-NSHDSACASA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)OC |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)OC |
| 123298-28-2 | |
Sinónimos |
N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(19S)-19-hydroxy-19-(2-hydroxyethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B39593.png)




![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)




![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)



